molecular formula C8H11ClN2O2 B2509734 2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid CAS No. 1480942-30-0

2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid

Cat. No. B2509734
M. Wt: 202.64
InChI Key: SPIGVPPRVVQZMA-UHFFFAOYSA-N
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Description

Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole forms the core of various important bioactive compounds, including celecoxib (a nonsteroidal anti-inflammatory drug) and rimonabant (an anti-obesity drug) .


Synthesis Analysis

Pyrazoles can be synthesized through several methods. One common method is the reaction of hydrazines with 1,3-diketones . Another method involves the condensation of hydrazines with α,β-unsaturated carbonyls .


Molecular Structure Analysis

The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. The nitrogen atoms are adjacent, leading to a polarized ring system. This polarity, combined with the ring’s aromaticity, allows for a rich chemistry .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation. They can also participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

Pyrazoles are typically crystalline solids at room temperature. They are polar due to the presence of nitrogen atoms and can participate in hydrogen bonding, making them soluble in polar solvents .

Scientific Research Applications

  • Regioselective Synthesis and Bromination : The reaction of 3-amino-5-methyl-1H-pyrazole with various alkenones and β-dimethylaminovinyl ketones, including those related to the chemical structure of interest, led to the highly regioselective synthesis of halomethylated pyrazolo[1,5-a]pyrimidines and aryl[heteroaryl]pyrazolo[1,5-a]pyrimidines. These findings are significant for the synthesis of various heterocyclic compounds (Martins et al., 2009).

  • Selective Fluorescent Sensor for Zinc Ion : A derivative of pyrazoline, closely related to the chemical of interest, was synthesized and proposed as a highly selective and sensitive fluorescent sensor for zinc ion detection in a specific solvent mixture. This application is relevant in analytical chemistry for metal ion detection (Gong et al., 2011).

  • Anticancer Properties : Pyrazole derivatives have demonstrated a wide range of biological activities. A study focused on synthesizing quadracyclic regioisomers from pyrazole derivatives, including those structurally similar to the chemical , showing significant in vitro antiproliferative activity, suggesting potential in cancer treatment (Jose, 2017).

  • Synthesis of Novel Acrylic Acid Derivatives : A study synthesized a novel acrylic acid derivative using 4-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one. This research contributes to the field of organic chemistry and the development of new compounds with potential applications (Kaushik et al., 2011).

  • Synthesis of Herbicide Intermediates : In agricultural chemistry, a key intermediate of herbicides with a structure similar to the chemical of interest was synthesized, showing the application of these compounds in developing new agrochemical products (Zhou Yu, 2002).

  • Antimicrobial and Antioxidant Activity : Some derivatives of pyrazole have been synthesized and evaluated for their antimicrobial and antioxidant activities. This indicates the potential use of these compounds in pharmaceutical and biomedical applications (Umesha et al., 2009).

  • Fungicidal Activity against Rice Diseases : Certain derivatives related to the chemical of interest have been prepared as potential fungicides and showed significant activity against rice sheath blight, highlighting their potential in agricultural chemistry (Chen et al., 2000).

Future Directions

The future of pyrazole research lies in the development of new synthetic methods and the discovery of new biological activities. Given their rich chemistry and wide range of biological activities, pyrazole derivatives are promising candidates for the development of new drugs .

properties

IUPAC Name

2-(4-chloro-5-ethyl-2-methylpyrazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-3-5-8(9)6(4-7(12)13)11(2)10-5/h3-4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIGVPPRVVQZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1Cl)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid

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